Primacor, the brand name for milrinone lactate, is a pharmaceutical agent primarily used in the short-term treatment of severe congestive heart failure. It belongs to a new class of inotropic and vasodilator agents known as bipyridines, which have distinct mechanisms of action compared to traditional treatments such as digitalis glycosides or catecholamines. Milrinone is chemically designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile lactate, with a molecular weight of 211.2 g/mol and an empirical formula of C12H9N3O .
Milrinone lactate is classified under several categories:
Milrinone is synthesized through a multi-step chemical process involving the construction of the bipyridine structure. The synthesis typically includes:
The synthesis process emphasizes maintaining the integrity of the compound's structure while ensuring that all reagents and solvents are compatible with pharmaceutical standards .
Milrinone's molecular structure features:
The structural formula can be represented as follows:
Milrinone appears as an off-white to tan crystalline solid, slightly soluble in methanol but very slightly soluble in chloroform and water .
Milrinone acts primarily through its role as a phosphodiesterase type III inhibitor. The key reactions include:
These mechanisms contribute to its efficacy in treating heart failure by improving cardiac output and reducing afterload on the heart .
Milrinone exerts its effects through several interconnected processes:
These properties are crucial for ensuring stability during storage and efficacy during administration .
Primacor is indicated for:
Its application extends beyond mere symptom management; it plays a critical role in acute care settings where rapid intervention is necessary to stabilize patients with compromised heart function .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: